Pyridoxamine, dihydrochloride

Catalog No.
S540725
CAS No.
524-36-7
M.F
C8H14Cl2N2O2
M. Wt
241.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxamine, dihydrochloride

CAS Number

524-36-7

Product Name

Pyridoxamine, dihydrochloride

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H

InChI Key

HNWCOANXZNKMLR-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine Dihydrochloride; Pyridorin; Pyridoxylamine Dihydrochloride;

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl

The exact mass of the compound Pyridoxamine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridoxamine is a naturally occurring form of vitamin B6, distinct from the more common supplement form, pyridoxine. As the dihydrochloride salt (CAS 524-36-7), it offers significantly enhanced aqueous solubility and handling characteristics suitable for laboratory and formulation settings. Its primary scientific and commercial value lies in a function not shared by other B6 vitamers: the ability to directly trap reactive carbonyl species (RCS). This mechanism, enabled by a chemically active aminomethyl group, makes it a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), which are implicated in diabetic complications and aging.

Direct substitution of Pyridoxamine with other Vitamin B6 forms, such as Pyridoxine or Pyridoxal, is inappropriate for applications requiring carbonyl scavenging or inhibition of glycation. The key functional difference lies in the substituent at the pyridine ring's 4-position: Pyridoxamine possesses a primary amine (aminomethyl group), whereas Pyridoxine has a hydroxyl group and Pyridoxal has an aldehyde. This primary amine is the specific chemical feature responsible for trapping reactive carbonyls and inhibiting AGE/ALE formation. Pyridoxine and Pyridoxal lack this group and are therefore mechanistically incapable of performing this key function, rendering them ineffective as substitutes in research or formulations targeting carbonyl stress.

Superior Aqueous Solubility for Simplified Stock Preparation and Formulation

Pyridoxamine dihydrochloride offers a significant processability advantage due to its high aqueous solubility. Technical datasheets and pharmacopeia monographs report solubilities of approximately 100-500 mg/mL in water. This contrasts sharply with the free base form, pyridoxamine, which is sparingly soluble, and with pyridoxine hydrochloride, which has a reported solubility of 200 mg/mL.

Evidence DimensionAqueous Solubility at Room Temperature
Target Compound Data~500 mg/mL (1 g in ~2 mL)
Comparator Or BaselinePyridoxine Hydrochloride: 200 mg/mL
Quantified DifferenceApproximately 2.5-fold higher solubility than Pyridoxine HCl
ConditionsSolubility in water at or near room temperature.

Higher solubility simplifies the preparation of concentrated, sterile-filterable aqueous stock solutions, reducing handling time and potential for error in research and manufacturing.

Mechanistically Superior Inhibition of Advanced Glycation vs. Other B6 Vitamers

In studies of AGE formation, pyridoxamine is demonstrably the most potent inhibitor among the B6 vitamers. This efficacy is due to its primary amine, which directly traps carbonyl intermediates. In contrast, pyridoxal and pyridoxine lack this functional group and do not inhibit AGE formation via the same mechanism. While all B6 vitamers can inhibit AGEs to some degree through secondary antioxidant effects, pyridoxamine's direct scavenging action makes it uniquely effective.

Evidence DimensionMechanism of AGE Inhibition
Target Compound DataDirectly traps carbonyl intermediates via primary amine.
Comparator Or BaselinePyridoxine/Pyridoxal: Lack a primary amine for direct carbonyl trapping; rely on weaker, indirect mechanisms.
Quantified DifferenceQualitatively superior mechanism and potency.
ConditionsIn vitro and in vivo models of protein glycation.

For research focused on mitigating protein damage from glycation, pyridoxamine is the most mechanistically direct and potent choice among B6 vitamers.

Kinetically Favored Scavenging of Cytotoxic Lipid Peroxidation Products

Pyridoxamine demonstrates exceptionally rapid reactivity towards cytotoxic gamma-ketoaldehydes (γKAs), which are products of lipid peroxidation. The reaction rate of pyridoxamine with γKAs to form stable, non-damaging pyrrole adducts was determined to be over 2000 times greater than the reaction rate of N-acetyllysine, which models the lysine residues in proteins that are the primary biological targets of γKA damage.

Evidence DimensionReaction Rate with Gamma-Ketoaldehydes (γKAs)
Target Compound DataReaction rate constant 'k'
Comparator Or BaselineN-acetyllysine (protein residue model) with reaction rate constant 'k_lys'
Quantified Differencek / k_lys > 2000
ConditionsIn vitro reaction kinetics assay.

This vast kinetic advantage means pyridoxamine can effectively out-compete and protect critical protein residues from modification and damage by toxic aldehydes.

Predictable Acidic pH in Solution for Enhanced Formulation Control

As a dihydrochloride salt, this compound consistently produces an acidic environment in aqueous solution. A 1% (10 mg/mL) aqueous solution of Pyridoxamine dihydrochloride exhibits a pH of approximately 2.4. This contrasts with the free base, which would produce a neutral to slightly alkaline pH. This inherent acidity can be a critical parameter for ensuring the stability of pH-sensitive components in a complex formulation or for use in reactions that are catalyzed by acid.

Evidence DimensionpH of 1% Aqueous Solution
Target Compound Data~2.4
Comparator Or BaselinePyridoxamine (free base): Neutral to slightly alkaline (estimated > 7.0)
Quantified DifferenceA difference of at least 4-5 pH units from the free base.
Conditions1% (w/v) solution in water.

Provides a predictable, acidic pH without adding separate buffers, which is a key process control parameter for formulation stability and reaction optimization.

Lead Compound in Developing Therapeutics for Diabetic Complications

The demonstrated potency in inhibiting the formation of AGEs and trapping reactive carbonyls makes this compound a primary choice for research programs targeting diabetic nephropathy, retinopathy, and neuropathy. Its superior mechanism compared to other B6 vitamers justifies its selection as a lead agent.

Protecting Therapeutic Proteins in Biopharmaceutical Formulations

As a formulation excipient, its ability to rapidly scavenge damaging carbonyls—generated from buffer components or degradation of polysorbates—can protect therapeutic proteins from modification and aggregation during storage. The high solubility and defined acidic pH of the dihydrochloride salt aid in creating stable, high-concentration biologic drug products.

High-Throughput Screening and Cellular Assays Requiring High Solubility

For cellular and biochemical assays investigating carbonyl stress, the high water solubility of the dihydrochloride salt is a critical operational advantage. It allows for the preparation of highly concentrated, easily diluted stock solutions, which is essential for dose-response studies and high-throughput screening workflows where solvent effects (like from DMSO) must be minimized.

Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

240.0432331 Da

Monoisotopic Mass

240.0432331 Da

Heavy Atom Count

14

UNII

YQ8NCR7V0O

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000144 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

524-36-7

Wikipedia

Pyridoxamine dihydrochloride

Dates

Last modified: 09-14-2023

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